molecular formula C13H15ClN4O3S B2665414 2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1797083-41-0

2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No. B2665414
CAS RN: 1797083-41-0
M. Wt: 342.8
InChI Key: TWBVXISJAPWCGO-UHFFFAOYSA-N
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Description

This compound is a derivative of benzenesulfonamide . It has been studied for its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol . The mixture is refluxed for 3 hours and the reaction is monitored using TLC .


Chemical Reactions Analysis

The compound is involved in reactions that inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .

Scientific Research Applications

Radiosensitization in Cancer Therapy

Radiosensitizers enhance the effectiveness of radiotherapy by making cancer cells more susceptible to ionizing radiation. 2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide has been investigated as a potential nanoradiosensitizer. These are nanoparticles with high atomic numbers that selectively enhance radiation effects on tumor cells. The combination of radiotherapy and nanoradiosensitizers holds promise for improving treatment efficacy and widening the therapeutic window for cancer patients .

Photothermal Therapy (PTT)

The methoxypyrimidine group’s absorption properties in the near-infrared region make it suitable for PTT. Researchers investigate its ability to convert light energy into heat, selectively destroying cancer cells.

Mechanism of Action

The compound works by inhibiting carbonic anhydrase IX, leading to an anti-proliferative effect against certain cancer cell lines . It has shown significant inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .

properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-18(2)12-10(8-15-13(16-12)21-3)17-22(19,20)11-7-5-4-6-9(11)14/h4-8,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBVXISJAPWCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide

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